(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid
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Overview
Description
®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid is a chiral amino acid derivative characterized by a cyclopropane ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Cyclopropanation Reactions: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is also a viable method.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions, utilizing diazo compounds or ylides under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Depending on the nucleophile used, a variety of substituted cyclopropane derivatives can be obtained.
Chemistry:
Synthesis of Peptidomimetics: The compound is used as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides.
Biology:
Plant Growth Regulators: Derivatives of this compound have been studied for their role as plant growth regulators.
Medicine:
Antiviral Agents:
Industry:
Mechanism of Action
The mechanism of action of ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, in antiviral applications, it may inhibit viral proteases, thereby preventing viral replication .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A non-substituted analog with similar structural features but different reactivity and applications.
Coronamic Acid: Another cyclopropane-containing amino acid with distinct biological activities.
Uniqueness: ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid is unique due to its chiral nature and the presence of the dimethyl-substituted cyclopropane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets .
Biological Activity
(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid (often abbreviated as DmCpCa) is a chiral compound that has garnered attention due to its significant biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, and relevant research findings.
Overview of Biological Activity
This compound is primarily known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for cilastatin, a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidney. This combination is crucial for treating severe bacterial infections . The compound exhibits high enantioselectivity in enzymatic reactions, making it valuable for producing optically pure compounds .
Key Biological Activities:
- Renal Dehydropeptidase Inhibition: DmCpCa acts as an inhibitor of renal dehydropeptidase, thus enhancing the efficacy of certain antibiotics like imipenem by preventing their breakdown .
- Chiral Building Block: It serves as a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry .
- Antiviral and Antitumor Potential: Derivatives of DmCpCa have shown promise as candidates for antibiotic and antiviral drugs, indicating potential antitumor properties as well .
Synthesis and Enzymatic Activity
The synthesis of this compound can be achieved through various methods, including enzymatic hydrolysis and asymmetric synthesis. Notably, researchers have identified esterase enzymes capable of enantioselectively hydrolyzing racemic mixtures to yield the desired enantiomer with high purity and yield .
Enzymatic Characteristics:
- An esterase identified from Rhodococcus sp. strain ECU1013 has been characterized for its ability to hydrolyze ethyl (S)-2,2-dimethylcyclopropanecarboxylate into (S)-DmCpCa with an enantiomeric excess of 97.5% and a molar yield of 47.8% .
- The enzyme exhibits high activity towards para-nitrophenyl esters and demonstrates potential for industrial applications in producing chiral compounds .
Case Study 1: Cilastatin Production
Research has shown that the efficient preparation of (S)-DmCpCa is critical for cilastatin production. A study demonstrated that using the esterase from Rhodococcus sp. led to significant yields of (S)-DmCpCa, underscoring its importance in clinical settings for antibiotic formulations .
Case Study 2: Antiviral Applications
Another study explored the potential use of DmCpCa derivatives in developing therapeutic agents for hepatitis C. The compound's ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a lead candidate for further drug development .
Data Table: Biological Activities and Applications
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(1R)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
CUDYUNNRMLWYTR-LURJTMIESA-N |
Isomeric SMILES |
CC1(C[C@@]1(C(=O)O)N)C |
Canonical SMILES |
CC1(CC1(C(=O)O)N)C |
Origin of Product |
United States |
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